molecular formula C10H14O3 B1676209 Mephenesin CAS No. 59-47-2

Mephenesin

Cat. No. B1676209
CAS RN: 59-47-2
M. Wt: 182.22 g/mol
InChI Key: JWDYCNIAQWPBHD-UHFFFAOYSA-N
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Description

Mephenesin is a synthetic cresol glyceryl ether used to treat muscle spasticity in diseases like Parkinson’s and Multiple Sclerosis . It produces transient muscle relaxation and paralysis via central nervous system depression . It first entered use in the 1950s .


Synthesis Analysis

New voltammetric methods have been introduced for the determination of Mephenesin in its pure form, pharmaceutical preparation, and biological fluids . Three voltammetric methods namely; cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) using pencil graphite electrode (PGE) and glassy carbon electrode (GCE) were used .


Molecular Structure Analysis

The molecular formula of Mephenesin is C10H14O3 . Its molecular weight is 182.22 . The structure of Mephenesin has been analyzed using various techniques such as HPLC and NMR, and the results were found to be consistent with the structure .


Chemical Reactions Analysis

Mephenesin has been observed to block both inward sodium and inward calcium currents in neurons . Voltammetric behavior of Mephenesin was investigated in Britton Robinson (BR) buffer as electrolyte in pH range 2-10 . CV produced one irreversible anodic peak revealing oxidation reaction in pH 6 as maximum pH value at 1.33 and 1.36 V using PGE and GCE, respectively .


Physical And Chemical Properties Analysis

Mephenesin is a solid substance . It has a solubility of 1.8 mg/mL in DMSO . The storage conditions vary depending on the form and solvent .

Scientific Research Applications

Oxidation Mechanism and Kinetics

Mephenesin, a central-acting skeletal muscle relaxant, has been the subject of study for its oxidation by bis(hydrogenperiodato)argentate(III) complex anion. The research has identified the major oxidation product of mephenesin and proposed a detailed mechanism involving two pre-equilibria and subsequent rate-determining steps. This study contributes to our understanding of mephenesin's chemical behavior and potential interactions in biological systems (Shen, Shi, & Sun, 2007).

Use in Muscle Relaxation

Mephenesin has been extensively used as a muscle relaxant. Its action mechanism involves depressing neuronal activities, particularly in spastic and hyperkinetic states. It has been evaluated for its effects in reducing muscle tension in anxiety states and various neuromuscular disorders (Dickes, Flamm, Coltrera, & Tobin, 1955). Additionally, its oral administration has been reported to treat tetanus successfully, offering a new approach to such neurological disorders (Boles & Smith, 1951).

Anxiety and Psychiatric Conditions

Mephenesesin's role in treating anxiety-tension states and psychiatric conditions has been studied, showing varying degrees of effectiveness. It acts on internuncial cells, leading to neuromuscular relaxation and a tranquilizing effect without inducing drowsiness. Despite its potential, studies have shown mixed results regarding its efficacy in reducing anxiety (Paul, 1952).

Conformational Studies

Research has also been conducted on the structural and dynamical aspects of mephenesin. Studies using rotational spectroscopy and quantum calculations have explored its conformational flexibility, revealing insights into its molecular structure and behavior. This research is crucial for understanding the drug's interaction at the molecular level, which could have implications for its biological activity (Écija et al., 2014).

Neuropharmacology and Blocking Effects

The neuropharmacological effects of mephenesin have been studied, particularly its ability to block early inward currents in neurons and counteract convulsive-like multiple discharges. This research contributes to a deeper understanding of its potential therapeutic applications in neurological disorders (Klee & Faber, 1974).

Safety And Hazards

Mephenesin can produce hemolysis leading to hemoglobinuria with intravenous administration of concentrations greater than 10% . As a central nervous system depressant, it can also produce paralysis and respiratory depression . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

3-(2-methylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYCNIAQWPBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID4023254
Record name Mephenesin
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Sparingly soluble
Record name Mephenesin
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Mechanism of Action

The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine.
Record name Mephenesin
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Product Name

Mephenesin

CAS RN

59-47-2
Record name (±)-Mephenesin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,490
Citations
S Djezzar, F Vorspan, D Chataigner… - Journal of clinical …, 2012 - journals.lww.com
… Limited data concerning mephenesin are available in the … that the sedative effects of mephenesin, comparable to those of … We report a series of 6 clinical cases of mephenesin abuse …
Number of citations: 7 journals.lww.com
BJ Ludwig, WA West, WE Currie - Journal of the American …, 1952 - ACS Publications
Pharmacological investigations of the properties of mephenesin, 3-o-toloxy-l, 2-propanediol, have disclosed that this compound possesses both muscle-paralyzing and anticonvulsant …
Number of citations: 10 pubs.acs.org
S Shen, H Shi, H Sun - International Journal of Chemical …, 2007 - Wiley Online Library
… mephenesin's ability to act as a muscle relaxant. Not surprisingly, on the other hand, mephenesin … In this work, we report a detailed kinetic study on the oxidation of mephenesin by [Ag(…
Number of citations: 27 onlinelibrary.wiley.com
S Djezzar, F Vorspan, D Chataigner, E Burin… - European …, 2011 - Elsevier
Introduction Mephenesin is a central muscle relaxant, acting through a depression of the activity of some neurones in the caudate nucleus. It was proposed as a potential treatment of …
Number of citations: 2 www.sciencedirect.com
BR Kaada - Journal of Neurophysiology, 1950 - journals.physiology.org
MYANESIN (mephenesin, tolserol) $ was first described in 1946 by Berger and Bradley (2) who found it to be an effective muscle relaxant in animals. Its probable applicability in the …
Number of citations: 158 journals.physiology.org
L Fanton, F Bévalot, P Schoendorff… - Journal of forensic …, 2007 - Wiley Online Library
… mephenesin. To the best of our knowledge, this is the first report case of lethal intoxication involving solely mephenesin and reporting mephenesin … presence of mephenesin in samples …
Number of citations: 11 onlinelibrary.wiley.com
JE Bradbury, PJ Forshaw, AJ Gray, DE Ray - Neuropharmacology, 1983 - Elsevier
… and mephenesin modified both types of motor symptoms, while … Mephenesin prevented or reversed all motor symptoms, … In the intact rat, doses of mephenesin which inhibited writhing …
Number of citations: 49 www.sciencedirect.com
JA Ewing, JH Mendenhall - Journal of Mental Science, 1953 - cambridge.org
… mephenesin might be useful in spastic and hypertonic conditions. Much attention has been given to the muscle-relaxing effects of mephenesin, … the use of mephenesin in anxiety tension …
Number of citations: 9 www.cambridge.org
R Gade, CB Rao, A Ayanampudi… - World J. Pharm …, 2013 - researchgate.net
The present study was aimed to prepare and characterize gel formulations of mephenesin using different polymers as gelling agents, permeation enhancers like propylene glycol and …
Number of citations: 5 www.researchgate.net
JJ DeFeo - 1954 - search.proquest.com
… to be equally effective when administered orally, intra venously or intraperitoneally (3)» This compound was also found to prolong the duration of paralysis induced by mephenesin (1|.). …
Number of citations: 2 search.proquest.com

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